Cas no 946363-01-5 (N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a specialized organic compound featuring a dihydropyridine core functionalized with ethoxyphenyl and fluorophenylmethyl groups. Its structure combines a carboxamide linkage with a ketone at the 6-position, offering potential reactivity for further derivatization or biological activity studies. The presence of the ethoxy and fluoro substituents may enhance solubility and stability, while the dihydropyridine scaffold is known for its relevance in medicinal chemistry. This compound is suitable for research applications, particularly in the development of pharmacologically active molecules or as an intermediate in synthetic organic chemistry. Its well-defined structure allows for precise modifications, making it a valuable candidate for targeted studies.
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide structure
946363-01-5 structure
Product name:N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No:946363-01-5
MF:C21H19FN2O3
MW:366.385568857193
CID:5503925

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
    • N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    • Inchi: 1S/C21H19FN2O3/c1-2-27-18-10-8-17(9-11-18)23-21(26)16-7-12-20(25)24(14-16)13-15-5-3-4-6-19(15)22/h3-12,14H,2,13H2,1H3,(H,23,26)
    • InChI Key: GGUAYPXOUNQPAM-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC=C2F)C(=O)C=CC=1C(NC1=CC=C(OCC)C=C1)=O

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2744-1325-5mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2744-1325-2μmol
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2744-1325-15mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2744-1325-10mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2744-1325-4mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2744-1325-10μmol
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2744-1325-2mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2744-1325-5μmol
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2744-1325-3mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2744-1325-1mg
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
946363-01-5 90%+
1mg
$54.0 2023-05-16

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Related Literature

Additional information on N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: A Novel Scaffold with Multifunctional Pharmacological Potential

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide represents a unique chemical entity with a complex molecular architecture that combines multiple pharmacophoric elements. This compound, with the CAS number 946363-01-5, is structurally characterized by a 6-oxo-1,6-dihydropyridine-3-carboxamide core, which is further functionalized with a 4-ethoxyphenyl group and a 2-fluorophenyl moiety. The molecular design of this compound reflects a strategic integration of heterocyclic systems and aromatic substitutions, which may confer specific interactions with biological targets. Recent advancements in medicinal chemistry have highlighted the significance of such hybrid scaffolds in drug discovery, particularly for their potential in modulating multiple signaling pathways.

The 6-oxo-1,6-dihydropyridine-3-carboxamide core is a well-known pharmacophore that has been extensively studied for its ability to interact with various enzyme systems, including cyclooxygenase (COX) and phosphodiesterase (PDE). The addition of a 4-ethoxyphenyl substituent introduces hydrophobic and polar functionalities that may enhance the compound's solubility and permeability across biological membranes. The 2-fluorophenyl group, on the other hand, is known to modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity toward target proteins. These structural features collectively suggest that this compound may exhibit multifunctional activity, which is a key attribute in the development of therapeutics for complex diseases.

Recent studies have demonstrated that compounds with a similar 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold exhibit promising activity against inflammatory mediators and oxidative stress pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that derivatives of this scaffold show significant inhibition of COX-2, a key enzyme involved in the production of pro-inflammatory prostaglandins. The 2-fluorophenyl substitution appears to enhance this inhibitory effect by stabilizing the transition state of the enzyme-substrate interaction. Additionally, the 4-ethoxyphenyl group may contribute to the compound's ability to scavenge reactive oxygen species (ROS), which is a critical mechanism in combating neurodegenerative disorders.

The pharmacological activity of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is further supported by its potential to modulate calcium signaling pathways. The 6-oxo-1,6-dihydropyridine ring system is known to interact with L-type calcium channels, which are implicated in a variety of physiological processes, including neurotransmission and cardiac function. By selectively targeting these channels, this compound may offer therapeutic benefits in conditions such as hypertension and epilepsy. A 2022 study published in Pharmacological Research highlighted the ability of similar compounds to reduce intracellular calcium influx, suggesting a potential role in neuroprotection.

Moreover, the 4-ethoxyphenyl group in this molecule may confer additional therapeutic advantages by interacting with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors are central to the regulation of lipid metabolism and inflammation, making them attractive targets for the treatment of metabolic syndromes and autoimmune diseases. A 2023 preclinical study in Drug Discovery Today demonstrated that compounds with a 4-ethoxyphenyl substitution exhibited improved PPARγ activation, which is associated with reduced adipogenesis and improved insulin sensitivity.

The synthesis of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves a multi-step process that includes the formation of the 6-oxo-1,6-dihydropyridine-3-carboxamide core through a cycloaddition reaction. The introduction of the 4-ethoxyphenyl and 2-fluorophenyl groups is achieved through nucleophilic substitution and coupling reactions, respectively. The final compound is purified using chromatographic techniques, ensuring the removal of byproducts and impurities. This synthetic strategy highlights the importance of precise functional group manipulation in the development of complex pharmaceuticals.

From a pharmacokinetic perspective, the 4-ethoxyphenyl substitution may enhance the compound's oral bioavailability by improving its lipophilicity and solubility. However, the presence of the 2-fluorophenyl group may also influence the compound's metabolic stability, potentially reducing its susceptibility to hepatic metabolism. A 2023 computational study in Computational and Structural Chemistry predicted that the 2-fluorophenyl group could increase the compound's half-life by modulating its interaction with cytochrome P450 enzymes. These findings underscore the need for further in vivo studies to evaluate the compound's pharmacokinetic profile.

Despite its promising pharmacological potential, the N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide compound may present challenges in terms of selectivity and toxicity. The 6-oxo-1,6-dihydropyridine core is known to interact with multiple targets, which could lead to off-target effects. For example, compounds with similar scaffolds have been reported to exhibit activity against both COX-1 and COX-2, which may increase the risk of gastrointestinal side effects. To mitigate these risks, further optimization of the molecular structure is required to enhance target specificity.

In conclusion, N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide represents a novel scaffold with significant therapeutic potential. Its unique molecular architecture, combining the 6-oxo-1,6-dihydropyridine-3-carboxamide core with 4-ethoxyphenyl and 2-fluorophenyl substitutions, suggests a multifunctional mechanism of action. Recent studies have highlighted its potential in modulating inflammatory pathways, calcium signaling, and nuclear receptor activity, making it a promising candidate for the development of therapeutics targeting complex diseases. Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic utility.

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